molecular formula C22H19N3O6S B2491277 (Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate CAS No. 692762-72-4

(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate

Cat. No. B2491277
CAS RN: 692762-72-4
M. Wt: 453.47
InChI Key: UIQOPCJEVJHUPE-ATVHPVEESA-N
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Description

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves a variety of methods, including microwave-assisted synthesis, which offers a convenient approach to prepare these compounds from precursors like 2-aminophenol, rhodanine, or thiazolidine-2,4-dione derivatives (Zidar, Kladnik, & Kikelj, 2009). Another method includes the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate with mercapto acetic acid in the presence of zinc chloride in dioxane, leading to the formation of thiazolidinone derivatives with antimicrobial properties (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Molecular Structure Analysis

Molecular structure analysis of thiazolidinone derivatives reveals that these compounds often exhibit a non-planar configuration, with significant dihedral angles contributing to their biological activities. For instance, the structure of ethyl 2-methyl-1-(4-phenylthiazol-2-yl)-1H-benzimidazole-6-carboxylate shows a nonplanar benzimidazole system, which is crucial for its chemical properties (He, Hu, Cao, & Peng, 2007).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, leading to diverse products with potential biological activities. For example, reactions involving arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate result in the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, showcasing the versatility of thiazolidinone chemistry (Aly, Ishak, & Brown, 2014).

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been used in the synthesis of various derivatives, such as Pyrrolo[2,1-b]thiazol-3-one derivatives, where its structural modifications lead to the formation of new compounds with potential biological activities (Tverdokhlebov et al., 2005).

Biological and Pharmaceutical Applications

  • It serves as a precursor in the synthesis of compounds with antimicrobial properties. For instance, it has been used in the creation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which have shown significant anti-microbial activity in studies (Spoorthy et al., 2021).

Chemical Characterization and Analysis

  • The compound has been involved in research for the development of analytical methods, such as high-performance liquid chromatography, for quantifying similar compounds and their metabolites in biological samples (Hengy et al., 1980).

Anti-Inflammatory and Analgesic Research

  • Research has been conducted on derivatives of this compound for potential anti-inflammatory and analgesic properties. For example, a series of novel derivatives have been synthesized and evaluated for their anti-inflammatory activity using in vitro and in vivo models (Nikalje et al., 2015).

Antimicrobial Agent Development

  • The compound is used in the synthesis of new quinazolines, which are investigated for their potential as antimicrobial agents. This research is crucial for the development of new drugs to combat microbial infections (Desai et al., 2007).

Aldose Reductase Inhibitors

  • It is involved in the synthesis of aldose reductase inhibitors, which are important in the treatment of diabetic complications. This research is significant for managing long-term diabetic health issues (Saeed et al., 2014).

properties

IUPAC Name

ethyl 4-[[(2Z)-2-[3-(2-anilino-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S/c1-2-31-21(29)14-8-10-16(11-9-14)23-18(26)12-17-20(28)25(22(30)32-17)13-19(27)24-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,23,26)(H,24,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQOPCJEVJHUPE-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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